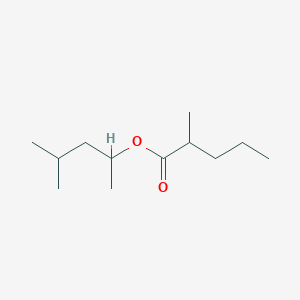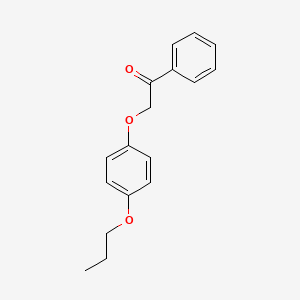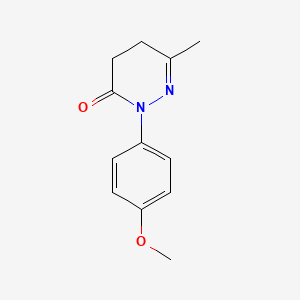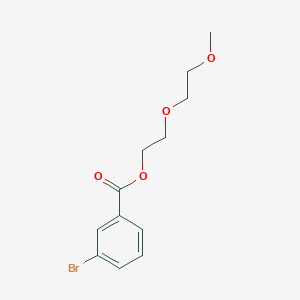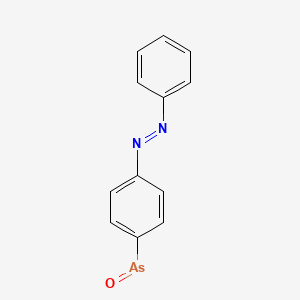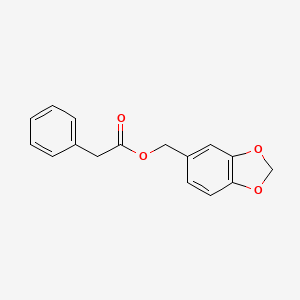
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is a phosphine oxide compound with the molecular formula C20H23OP. It is characterized by the presence of a cyclohexylidene group, an ethyl group, and two phenyl groups attached to a phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of cyclohexylideneethylphosphine with diphenylphosphine oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis, material science, and organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules and modulate biochemical pathways makes it a candidate for drug development and biomedical applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylphosphine oxide: Similar in structure but lacks the cyclohexylidene group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one cyclohexylidene group.
Dicyclohexylphenylphosphine oxide: Contains two cyclohexyl groups and one phenyl group.
Uniqueness
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both cyclohexylidene and ethyl groups attached to the phosphorus atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
13303-59-8 |
|---|---|
Molecular Formula |
C20H23OP |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[2-cyclohexylideneethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H23OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h2-3,6-9,12-16H,1,4-5,10-11,17H2 |
InChI Key |
IMDIJIVOMGTLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


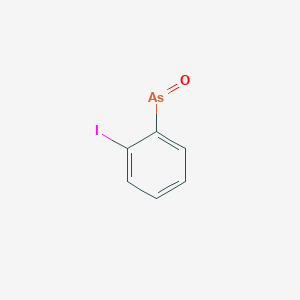
![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)

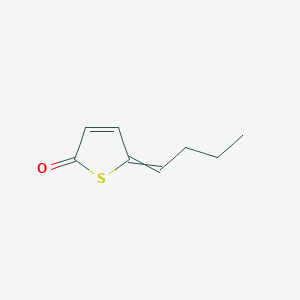

![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)
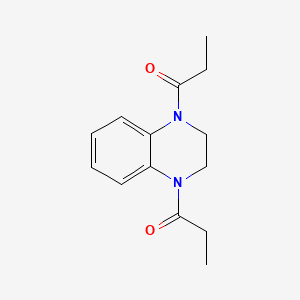
![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)
